2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine
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Overview
Description
2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic organic compound characterized by the presence of an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 2-aminopyridine derivatives with 4-methylbenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced analogs.
Substitution: Introduction of various substituents at different positions on the oxazole ring.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine is structurally similar to other oxazole derivatives, such as 2-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine and 7-(4-methylphenyl)-2,5-diphenyl-[1,3]oxazolo[5,4-b]pyridine. These compounds share the oxazole-pyridine core but differ in their substituents and overall molecular structure. The unique properties of this compound, such as its specific biological activities and chemical reactivity, distinguish it from its analogs.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable target for further study and development in various fields.
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(4-methylphenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H10N2O/c1-9-4-6-10(7-5-9)12-15-11-3-2-8-14-13(11)16-12/h2-8H,1H3 |
InChI Key |
BIDBSQPWUPAPCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)N=CC=C3 |
Origin of Product |
United States |
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